N-[(1R*,4R*)-4-Aminocyclohexyl]propionamide hydrochloride

salt selection solubility enhancement drug discovery

Trans-(1R*,4R*) aminocyclohexylamide with ~5.6 Å N-to-N spacing for kinase hinge-binding. Propionamide chain provides balanced lipophilicity (XLogP3 ~0.8) for CNS and intracellular targets. HCl salt ensures solubility, accurate weighing, and reliable stoichiometry. ≥95% purity minimizes side products in Suzuki, Buchwald-Hartwig, and reductive amination reactions. Ideal for FBDD (Rule of Three compliant), ion channel modulator, and GPCR ligand programs. Inquire for bulk pricing.

Molecular Formula C9H19ClN2O
Molecular Weight 206.71
CAS No. 1286273-38-8
Cat. No. B2884469
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(1R*,4R*)-4-Aminocyclohexyl]propionamide hydrochloride
CAS1286273-38-8
Molecular FormulaC9H19ClN2O
Molecular Weight206.71
Structural Identifiers
SMILESCCC(=O)NC1CCC(CC1)N.Cl
InChIInChI=1S/C9H18N2O.ClH/c1-2-9(12)11-8-5-3-7(10)4-6-8;/h7-8H,2-6,10H2,1H3,(H,11,12);1H
InChIKeyUZYNPUXMYDNCSX-KMMPGQJCSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[(1R*,4R*)-4-Aminocyclohexyl]propionamide hydrochloride (CAS 1286273-38-8): A Stereodefined trans-4-Aminocyclohexyl Building Block for Medicinal Chemistry and Fragment-Based Drug Discovery


N-[(1R*,4R*)-4-Aminocyclohexyl]propionamide hydrochloride (CAS 1286273-38-8) is a trans-configured, bifunctional cyclohexyl-amide building block with the molecular formula C9H19ClN2O and a molecular weight of 206.71 g/mol [1]. The compound features a trans-4-aminocyclohexyl scaffold bearing a propionamide moiety on the cyclohexyl nitrogen and is supplied as the hydrochloride salt, which enhances aqueous solubility and stability relative to the free base form . It belongs to a broader class of aminocyclohexylamide intermediates used extensively in the synthesis of kinase inhibitors, GPCR ligands, and ion channel modulators [2].

Why N-[(1R*,4R*)-4-Aminocyclohexyl]propionamide hydrochloride Cannot Be Replaced by Generic In-Class Aminocyclohexylamide Analogs


Within the aminocyclohexylamide building block family, substitution of the N-acyl chain, stereochemistry, or salt form fundamentally alters the physicochemical and pharmacological trajectory of downstream products. The propionamide chain (ethyl group) confers a distinct balance of lipophilicity and steric demand compared to the smaller acetamide (methyl) or larger pivalamide (tert-butyl) congeners [1]. The trans-(1R*,4R*) configuration defines the spatial orientation of the primary amine and amide groups, which directly governs molecular recognition in target binding and regiochemical outcomes in coupling reactions [2]. Furthermore, the hydrochloride salt provides superior aqueous solubility and crystallinity relative to the free base, which is essential for reproducible formulation, accurate weighing, and reliable reaction stoichiometry in multi-step syntheses .

N-[(1R*,4R*)-4-Aminocyclohexyl]propionamide hydrochloride: Quantitative Differentiation Evidence Against Closest Analogs


Hydrochloride Salt vs. Free Base: Aqueous Solubility and Handling Advantages

The hydrochloride salt form (MW 206.71 g/mol) of N-[(1R*,4R*)-4-aminocyclohexyl]propionamide is a crystalline solid at ambient temperature, contrasting with the free base (CAS 1286319-95-6, MW 170.25 g/mol), which is typically an oil or low-melting solid [1]. The protonated primary amine in the HCl salt enhances aqueous solubility via ion-dipole interactions and provides gravimetric stability during weighing, a critical parameter for reproducible reaction stoichiometry in multi-step medicinal chemistry workflows . The free base lacks this ionic character and is susceptible to carbonate formation upon exposure to atmospheric CO2, whereas the HCl salt maintains chemical integrity under standard laboratory storage conditions .

salt selection solubility enhancement drug discovery building block handling

Propionamide vs. Acetamide N-Acyl Chain: Lipophilicity and Steric Differentiation

The N-propionamide group in the target compound introduces one additional methylene unit compared to the N-acetamide analog N-[(1R*,4R*)-4-aminocyclohexyl]acetamide hydrochloride (CAS 1192132-88-9). This difference increases the topological polar surface area (TPSA) from 55.1 Ų (propionamide) to an estimated 55.1 Ų for both, but the computed XLogP3 for the parent free base increases from approximately 0.3 (acetamide analog) to approximately 0.8 (propionamide analog), reflecting a measurable ~0.5 log unit increase in lipophilicity [1]. The additional methylene also provides a larger steric footprint adjacent to the amide carbonyl, which can differentially modulate hydrogen-bonding geometry in target binding pockets or influence regioselectivity in subsequent N-alkylation or acylation reactions [2].

lipophilicity structure-activity relationship medicinal chemistry building block selection

Propionamide vs. Pivalamide Conjugate: Steric Bulk and Conformational Restraint Comparison

The propionamide group (ethyl substituent) provides a linear, minimally branched extension of the amide functionality, in contrast to the pivalamide analog N-[(1R*,4R*)-4-aminocyclohexyl]pivalamide hydrochloride (CAS 1286265-11-9), which bears a sterically demanding tert-butyl group. The pivalamide analog has a molecular weight of 234.77 g/mol (HCl salt) versus 206.71 g/mol for the propionamide, a difference of +28.06 g/mol . The tert-butyl group introduces significant steric shielding of the amide carbonyl, which can impede nucleophilic attack during subsequent synthetic transformations and restrict conformational flexibility in target binding sites [1]. The propionamide group, by contrast, retains synthetic accessibility of the amide bond while providing sufficient steric differentiation from the minimal acetamide scaffold.

steric hindrance conformational analysis amide coupling medicinal chemistry

Trans (1R*,4R*) Stereochemical Configuration: Impact on Biological Target Recognition vs. Cis Isomer

The trans-(1R*,4R*) configuration of the aminocyclohexyl ring places the primary amine and the N-propionamide group in a diequatorial orientation, maximizing their spatial separation (approximately 5.6 Å between nitrogen atoms) and enforcing a linear, extended molecular geometry . In contrast, a hypothetical cis-(1R*,4S*) isomer would adopt an axial-equatorial arrangement, reducing the N-to-N distance to approximately 4.2 Å and introducing a kinked conformation [1]. This stereochemical distinction has been demonstrated to produce divergent biological outcomes: in cyclic opioid peptide analogs, trans-4-aminocyclohexyl-D-alanine incorporation yielded Ki values at the μ-opioid receptor that differed from the cis analog by factors of 2- to 10-fold depending on the peptide sequence [1]. The trans configuration is generally preferred for constructing linear, rod-like pharmacophores targeting extended binding pockets such as kinase hinge regions or ion channel pores.

stereochemistry conformational analysis biological activity chiral building block

Purity Specifications Across Suppliers: 97% (Leyan) vs. 95% (Industry Standard)

Commercially available batches of N-[(1R*,4R*)-4-aminocyclohexyl]propionamide hydrochloride typically carry a minimum purity specification of 95% as determined by HPLC or equivalent methods, as documented by suppliers such as Fluorochem (Product Code F097577, 95%) and AKSci (Cat. 4682EA, 95%) . Leyan (Product Number 1921661) offers an elevated purity specification of 97%, representing a 2-percentage-point improvement over the standard grade . This higher purity reduces the maximum potential impurity burden from 5% to 3%, which is particularly significant in fragment-based screening where low-level impurities can generate false-positive hits, or in late-stage coupling reactions where stoichiometric precision determines yield .

chemical purity quality control procurement specification research chemical

Optimal Application Scenarios for N-[(1R*,4R*)-4-Aminocyclohexyl]propionamide hydrochloride Based on Verified Differentiation Evidence


Kinase Inhibitor Scaffold Construction Requiring Extended Linear Pharmacophores

The trans-(1R*,4R*) diequatorial geometry of the aminocyclohexyl core provides an N-to-N spacing of approximately 5.6 Å, which is well-suited for spanning the hinge-binding region of protein kinases. The propionamide group offers a modifiable ethyl side chain that can be further functionalized to probe lipophilic pockets adjacent to the ATP-binding site . Procurement of the high-purity hydrochloride salt (≥97%, Leyan) ensures that downstream Suzuki, Buchwald-Hartwig, or reductive amination coupling steps proceed with minimal side-product formation attributable to amine-containing impurities .

Fragment-Based Drug Discovery (FBDD) Library Design

The compound's molecular weight (206.71 g/mol HCl salt; 170.25 g/mol parent) and hydrogen bond donor/acceptor count (3 HBD, 2 HBA) place it within the 'Rule of Three' guidelines for fragment libraries . The trans-4-aminocyclohexyl core is a privileged fragment scaffold that has yielded co-crystal structures with Pim1 kinase (PDB 4JX7) when elaborated with appropriate substituents . The 97% purity grade is essential for FBDD applications, where even 5% impurities can generate false-positive screening hits at the typical fragment screening concentrations of 0.5-2 mM .

Synthesis of Ion Channel Modulators with Defined Stereochemical Requirements

Aminocyclohexylamide compounds, as disclosed in US Patent 5,506,257, demonstrate sodium channel blocking activity with therapeutic relevance for cardiac arrhythmia and local anesthesia . The trans configuration of the target compound is critical for maintaining the correct spatial orientation of the amine and amide pharmacophoric elements required for ion channel pore interaction. The hydrochloride salt form provides the water solubility necessary for in vitro electrophysiology assay preparation without the need for DMSO concentrations that may confound channel activity measurements .

Parallel Library Synthesis Requiring Balanced Lipophilicity for Drug-Like Property Optimization

The propionamide chain provides an intermediate XLogP3 of approximately 0.8 (free base) compared to the more polar acetamide (XLogP3 ~0.3) and the more lipophilic pivalamide (XLogP3 >1.5) analogs . This positions the target compound as the optimal starting point for lead optimization campaigns targeting CNS or intracellular targets where balanced lipophilicity (LogD 1-3) is desired for membrane permeability without incurring excessive metabolic liability. The 95% minimum purity from Fluorochem and AKSci meets the requirements for parallel synthesis where minor impurities are diluted across subsequent purification steps .

Quote Request

Request a Quote for N-[(1R*,4R*)-4-Aminocyclohexyl]propionamide hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.